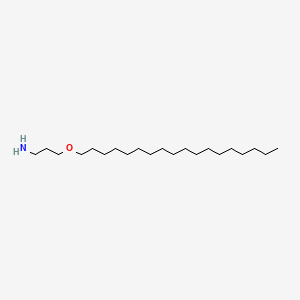
3-(Octadecyloxy)propylamine
Übersicht
Beschreibung
3-(Octadecyloxy)propylamine is an organic compound with the molecular formula C21H45NO. It is a long-chain alkylamine, where the amine group is attached to a propyl chain, which is further connected to an octadecyloxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-(Octadecyloxy)propylamine can be synthesized through several methods. One common approach involves the reaction of 1-bromopropane with octadecyloxyamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Octadecyloxy)propylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce various alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Octadecyloxy)propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-(Octadecyloxy)propylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The long alkyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity or affecting membrane-bound proteins. Additionally, the amine group can form hydrogen bonds or ionic interactions with various biomolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
1-Propanamine: A simpler analogue with a shorter alkyl chain.
N,N-Dimethyl-3-(octadecyloxy)-1-propanamine: A derivative with additional methyl groups on the amine nitrogen.
3-(Octadecyloxy)propylamine: Another similar compound with slight structural variations.
Uniqueness: this compound is unique due to its specific combination of a long alkyl chain and an amine group, which imparts distinct physicochemical properties and biological activities. Its ability to integrate into lipid membranes and interact with various biomolecules makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
7617-75-6 |
|---|---|
Molekularformel |
C21H45NO |
Molekulargewicht |
327.6 g/mol |
IUPAC-Name |
3-octadecoxypropan-1-amine |
InChI |
InChI=1S/C21H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h2-22H2,1H3 |
InChI-Schlüssel |
GWOUPOJUVSKJCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCCCN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















